

Application Notes and Protocols for BSA-Cy5.5 Conjugation to Nanoparticles

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Compound of Interest

Compound Name: *Bovine Serum Albumin-Cy5.5*

Cat. No.: *B10822997*

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Introduction

The conjugation of fluorescently labeled proteins to nanoparticles is a critical process in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostics. Bovine Serum Albumin (BSA) is a commonly used protein for nanoparticle surface functionalization due to its biocompatibility, stability, and abundance of functional groups for conjugation. Cy5.5, a near-infrared (NIR) cyanine dye, offers deep tissue penetration and minimal autofluorescence, making it an ideal label for in vivo imaging applications.

This document provides a detailed protocol for the conjugation of BSA with Cy5.5 and the subsequent attachment of the BSA-Cy5.5 conjugate to nanoparticles. The protocol is divided into two main stages: the labeling of BSA with Cy5.5 NHS ester and the conjugation of the resulting BSA-Cy5.5 to nanoparticles, followed by purification and characterization.

Data Presentation

Parameter	Recommended Value/Range	Reference
BSA-Cy5.5 Labeling Reaction		
BSA Concentration	1 - 10 mg/mL	[1]
Reaction Buffer	0.1 M Sodium Bicarbonate	[2][3]
Reaction pH	8.3 - 9.3	[2][3]
Molar Ratio (Cy5.5 NHS Ester : BSA)	5:1 to 20:1	[1]
Reaction Time	1 - 2 hours	[1][4]
Reaction Temperature	Room Temperature (20-25°C)	[1][4]
Purification of BSA-Cy5.5		
Method	Size Exclusion Chromatography (e.g., Sephadex G-25) or Ultrafiltration	[5][6]
Spin Column Centrifugation Speed (if applicable)	1,000 - 1,500 x g	[1]
Nanoparticle Conjugation (EDC/NHS Chemistry)		
Nanoparticle Activation Buffer	50 mM MES, pH 6.0	[7]
EDC Concentration	Optimization required (start with 2-5 mM)	[8]
Sulfo-NHS Concentration	Optimization required (start with 5-10 mM)	[7]
Activation Time	15 - 30 minutes	[7][9]
Coupling Buffer	PBS, pH 7.2 - 7.4	[7]
Coupling Time	2 hours to overnight	[7][8]

Coupling Temperature	Room Temperature or 4°C	[7][8]
Purification of Nanoparticle-BSA-Cy5.5 Conjugates		
Method	Centrifugation or Size Exclusion Chromatography	
Centrifugation Speed	Dependent on nanoparticle size and density (e.g., >12,000 x g)	[8]

Experimental Protocols

Stage 1: Labeling of Bovine Serum Albumin (BSA) with Cy5.5 NHS Ester

This protocol details the covalent attachment of Cy5.5, a near-infrared fluorescent dye, to BSA through the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines on the protein.

Materials:

- Bovine Serum Albumin (BSA)
- Cy5.5 NHS Ester
- 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25 spin column) or ultrafiltration device (e.g., 30 kDa MWCO).[5]
- Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

- Prepare BSA Solution: Dissolve BSA in 0.1 M Sodium Bicarbonate buffer to a final concentration of 2-10 mg/mL.[\[1\]](#)
- Prepare Cy5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.[\[1\]](#)
- Conjugation Reaction:
 - Add the Cy5.5 NHS ester stock solution to the BSA solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but this should be optimized for your specific application.[\[1\]](#) The volume of DMSO should not exceed 10% of the total reaction volume.[\[4\]](#)
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.[\[1\]](#)[\[4\]](#)
- Purification of BSA-Cy5.5:
 - Remove unreacted Cy5.5 dye from the BSA-Cy5.5 conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).[\[6\]](#)
 - Alternatively, use an ultrafiltration device with a molecular weight cutoff (MWCO) appropriate to retain BSA (e.g., 30 kDa).[\[5\]](#) Centrifuge according to the manufacturer's instructions, wash with PBS, and repeat until the flow-through is colorless.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 675 nm (for Cy5.5).
 - Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

Stage 2: Conjugation of BSA-Cy5.5 to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the purified BSA-Cy5.5 to nanoparticles that have carboxyl groups on their surface using a two-step carbodiimide reaction.

Materials:

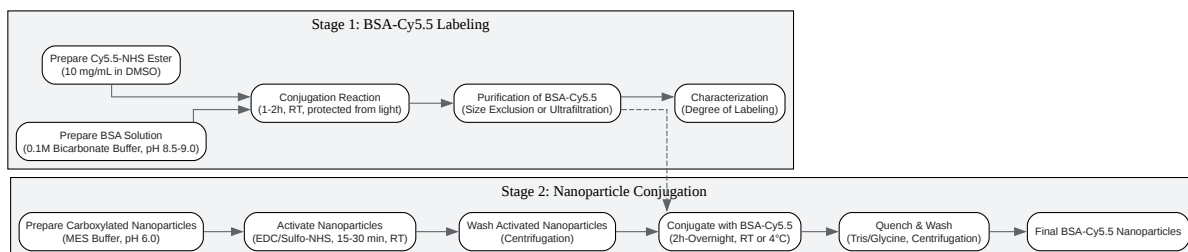
- Carboxylated Nanoparticles
- Purified BSA-Cy5.5 conjugate
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[\[7\]](#)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Coupling Buffer: PBS, pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Washing Buffer: PBS with 0.05% Tween-20
- Storage Buffer: Appropriate buffer for your nanoparticles (e.g., PBS with a preservative).

Protocol:

- Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in the Activation Buffer.
- Activation of Nanoparticles:
 - Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
 - Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension. The final concentrations will need to be optimized, but starting with 2-5 mM EDC and 5-10 mM Sulfo-NHS is recommended.[\[7\]](#)[\[8\]](#)
 - Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.[\[7\]](#)
- Washing Activated Nanoparticles:

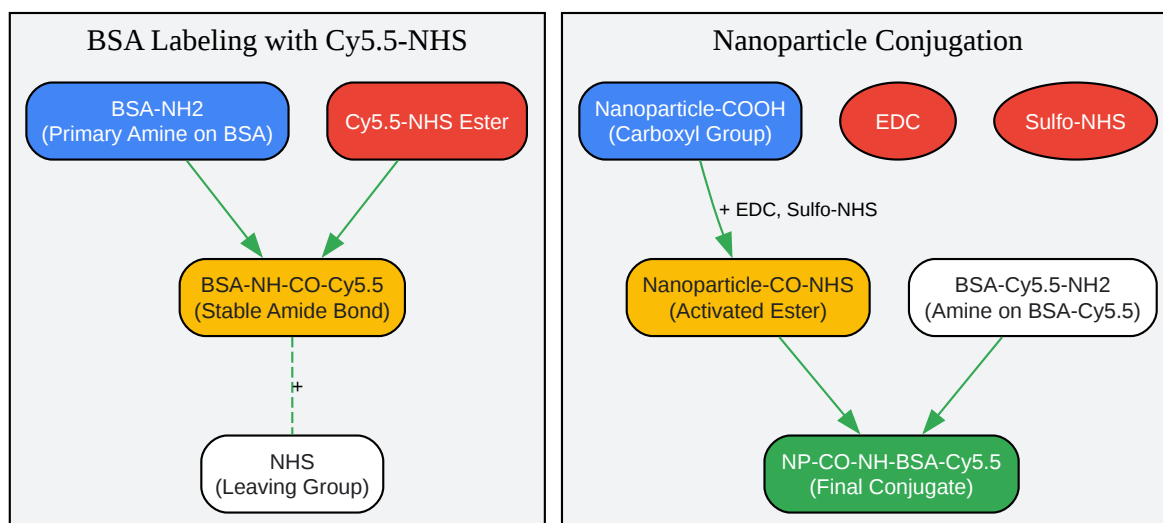
- Centrifuge the activated nanoparticles to pellet them. The speed and time will depend on the nanoparticle size and density.
- Remove the supernatant and resuspend the nanoparticles in Coupling Buffer (PBS, pH 7.4). Repeat this washing step twice to remove excess EDC and Sulfo-NHS.
- Conjugation of BSA-Cy5.5 to Nanoparticles:
 - Add the purified BSA-Cy5.5 conjugate to the washed, activated nanoparticles. The optimal ratio of BSA-Cy5.5 to nanoparticles should be determined experimentally.
 - Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[\[7\]](#)
- Quenching and Washing:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 30 minutes to block any unreacted NHS-esters.
 - Centrifuge the nanoparticles and wash them three times with the Washing Buffer to remove unbound BSA-Cy5.5.
- Final Resuspension and Storage:
 - Resuspend the final BSA-Cy5.5 conjugated nanoparticles in the desired Storage Buffer.
 - Characterize the final product for size, zeta potential, and fluorescence.

Visualizations



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Caption: Experimental workflow for BSA-Cy5.5 nanoparticle conjugation.



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Caption: Chemical reactions in BSA-Cy5.5 nanoparticle conjugation.

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